Cephaprin
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Overview
Description
Cephaprin, also known as cefapirin, is a first-generation cephalosporin antibiotic. It is commonly marketed under the trade name Cefadyl. This compound is effective against a wide range of gram-positive and gram-negative bacteria. It is available in injectable formulations and has been used in both human and veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephaprin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and bases to facilitate the reactions. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Cephaprin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the acetoxymethyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cephaprin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Employed in studies involving bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy against various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Industry: Used in veterinary medicine for treating infections in cattle and other livestock .
Mechanism of Action
Cephaprin exerts its bactericidal effects by inhibiting cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cephaprin is part of the cephalosporin family, which includes several other antibiotics:
Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetics.
Cefazolin: Known for its longer half-life and is often used for surgical prophylaxis.
Cefadroxil: Similar to cephalexin but with a longer duration of action
Uniqueness of this compound: this compound is unique in its resistance to beta-lactamases, making it effective against beta-lactamase-producing staphylococci, except for methicillin-resistant strains .
Conclusion
This compound is a versatile first-generation cephalosporin antibiotic with a broad spectrum of activity. Its unique resistance to beta-lactamases and wide range of applications in scientific research make it a valuable compound in both medical and industrial fields.
Properties
IUPAC Name |
3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860266 |
Source
|
Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205565-31-6 |
Source
|
Record name | 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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